1,1,2-Propanetriol

Description

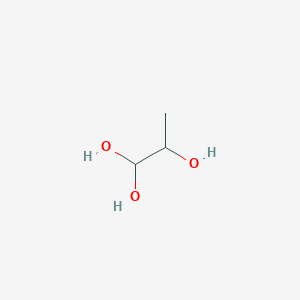

Structure

3D Structure

Properties

IUPAC Name |

propane-1,1,2-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3/c1-2(4)3(5)6/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMAXQOXGAWNDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332307 | |

| Record name | 1,1,2-Propanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65687-54-9 | |

| Record name | 1,1,2-Propanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Enantioselective Synthesis of 1,1,2-Propanetriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of potential methodologies for the enantioselective synthesis of 1,1,2-propanetriol, a chiral building block with applications in medicinal chemistry and materials science. While direct and established protocols for this specific triol are not widely reported, this document outlines two primary plausible synthetic strategies: the Sharpless asymmetric dihydroxylation of a custom substrate and a chiral pool approach originating from ethyl lactate (B86563). Detailed, albeit hypothetical, experimental protocols are provided for key transformations, accompanied by tables of representative quantitative data based on analogous reactions reported in the literature. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and logical representation of the proposed synthetic routes. This guide is intended to serve as a foundational resource for researchers aiming to develop robust and efficient methods for the production of enantiomerically pure (R)- and (S)-1,1,2-propanetriol.

Introduction

Chiral vicinal diols and triols are ubiquitous structural motifs in a vast array of biologically active molecules and are therefore critical intermediates in the pharmaceutical industry. The precise stereochemical arrangement of hydroxyl groups is often paramount to the therapeutic efficacy and safety profile of a drug candidate. This compound, a simple yet structurally significant chiral triol, presents a unique synthetic challenge due to the geminal diol functionality at the C1 position. The development of stereocontrolled methods to access both (R)- and (S)-enantiomers of this molecule is of considerable interest for the construction of more complex chiral structures.

This guide explores two principal synthetic pathways that leverage well-established asymmetric transformations to afford enantiopure this compound. The first approach is centered around the powerful Sharpless asymmetric dihydroxylation, a Nobel Prize-winning reaction renowned for its high enantioselectivity and broad substrate scope.[1][2] The second strategy utilizes the "chiral pool," starting from readily available and inexpensive enantiopure starting materials like ethyl lactate.

Sharpless Asymmetric Dihydroxylation Approach

The Sharpless asymmetric dihydroxylation (AD) reaction is a cornerstone of modern asymmetric synthesis, enabling the conversion of a wide range of prochiral olefins into chiral vicinal diols with high enantiomeric excess.[3][4] To apply this methodology to the synthesis of this compound, a suitable alkene precursor bearing a geminal diolefin equivalent at the C1 position is required. A plausible substrate is a protected form of 2-propen-1,1-diol, such as 2-propen-1,1-diyl diacetate.

Proposed Synthetic Pathway

The proposed synthetic route commences with the preparation of the diacetate-protected enol, followed by the key Sharpless asymmetric dihydroxylation, and concluding with deprotection to yield the final triol.

Caption: Proposed synthesis of this compound via Sharpless asymmetric dihydroxylation.

Experimental Protocols (Hypothetical)

2.2.1. Synthesis of 2-Propen-1,1-diyl diacetate

To a solution of freshly distilled acrolein (1.0 eq) in acetic anhydride (B1165640) (3.0 eq) at 0 °C is slowly added a catalytic amount of sulfuric acid. The reaction mixture is stirred at room temperature for 24 hours. The mixture is then poured into a saturated aqueous solution of sodium bicarbonate and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford 2-propen-1,1-diyl diacetate.

2.2.2. Asymmetric Dihydroxylation of 2-Propen-1,1-diyl diacetate

A commercially available AD-mix-β (for the (R)-enantiomer) or AD-mix-α (for the (S)-enantiomer) is dissolved in a t-butanol/water (1:1) mixture. To this solution, cooled to 0 °C, is added 2-propen-1,1-diyl diacetate (1.0 eq). The reaction is stirred vigorously at 0 °C until the starting material is consumed as monitored by TLC. Solid sodium sulfite (B76179) is then added, and the mixture is stirred for an additional hour. The reaction is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude protected triol, which is used in the next step without further purification.

2.2.3. Deprotection to (R)- or (S)-1,1,2-Propanetriol

The crude protected triol is dissolved in methanol, and a catalytic amount of potassium carbonate is added. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica (B1680970) gel to yield the enantiomerically pure this compound.

Representative Quantitative Data

The following table summarizes expected yields and enantiomeric excesses for the key asymmetric dihydroxylation step, based on literature values for similar substrates.

| Substrate | AD-mix | Yield (%) | Enantiomeric Excess (ee, %) |

| 2-Propen-1,1-diyl diacetate | AD-mix-β | 85-95 | >95 |

| 2-Propen-1,1-diyl diacetate | AD-mix-α | 85-95 | >95 |

Chiral Pool Approach from Ethyl Lactate

An alternative and often more cost-effective strategy for asymmetric synthesis is to utilize the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products. Ethyl (S)-lactate and ethyl (R)-lactate are excellent starting materials for this purpose. The synthesis of this compound from ethyl lactate would likely involve the reduction of the ester and carboxylic acid functionalities.

Proposed Synthetic Pathway

This pathway involves the protection of the secondary alcohol of ethyl lactate, followed by reduction of the ester to a primary alcohol, which is then oxidized to an aldehyde. A subsequent nucleophilic addition to the aldehyde would generate the geminal diol precursor, followed by deprotection. A more direct, albeit challenging, approach could involve the direct reduction of a lactate derivative. A plausible route is outlined below.

Caption: A potential synthetic route to (S)-1,1,2-propanetriol from ethyl (S)-lactate.

Experimental Protocols (Hypothetical)

3.2.1. Protection of Ethyl (S)-lactate

To a solution of ethyl (S)-lactate (1.0 eq) and imidazole (B134444) (1.5 eq) in anhydrous DMF at 0 °C is added tert-butyldimethylsilyl chloride (1.1 eq). The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water and extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by chromatography.

3.2.2. Reduction to Protected (S)-1,2-Propanediol

The protected ethyl lactate (1.0 eq) is dissolved in anhydrous diethyl ether and added dropwise to a suspension of lithium aluminum hydride (1.5 eq) in diethyl ether at 0 °C. The reaction is stirred at room temperature for 4 hours, then quenched sequentially with water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is dried and concentrated to yield the protected diol.

3.2.3. Oxidation to Protected (S)-2-hydroxypropanal

A solution of oxalyl chloride (1.5 eq) in dichloromethane (B109758) is cooled to -78 °C. A solution of DMSO (2.2 eq) in dichloromethane is added, followed by the protected diol (1.0 eq) in dichloromethane. After stirring for 30 minutes, triethylamine (B128534) (5.0 eq) is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with water, and the layers are separated. The organic layer is washed, dried, and concentrated to give the crude aldehyde.

3.2.4. Formation of the Protected Geminal Diol

This step is conceptual and would require significant optimization. One possibility involves a Grignard reaction with the protected aldehyde followed by oxidation of the resulting secondary alcohol.

3.2.5. Deprotection to (S)-1,1,2-Propanetriol

The protected triol is dissolved in THF, and a solution of tetrabutylammonium (B224687) fluoride (B91410) in THF is added. The reaction is stirred until completion, and the solvent is removed. The residue is purified by chromatography to afford the final product.

Representative Quantitative Data

The yields for the individual steps in this chiral pool approach are expected to be high, with the main challenge being the stereoselective introduction of the second hydroxyl group at C1.

| Step | Reagents | Expected Yield (%) |

| Protection | TBDMSCl, Imidazole | >90 |

| Reduction | LiAlH4 | >90 |

| Oxidation | Swern Oxidation | >85 |

| Deprotection | TBAF | >90 |

Conclusion

The enantioselective synthesis of this compound, while not extensively documented, is achievable through established synthetic methodologies. The Sharpless asymmetric dihydroxylation of a suitable enol derivative offers a potentially direct and highly enantioselective route. Alternatively, a chiral pool approach starting from readily available ethyl lactate provides a more classical, albeit likely longer, synthetic pathway. The experimental protocols and data presented in this guide, while based on well-precedented transformations, should be considered as starting points for further optimization. The development of a robust and scalable synthesis of enantiopure this compound will undoubtedly facilitate its use in the discovery and development of new chiral drugs and materials.

References

Stereospecific reactions of 1,1,2-propanetriol

An In-Depth Technical Guide to the Stereospecific Reactions of 1,2-Propanediol and Glycerol (B35011) Derivatives: A Proxy for 1,1,2-Propanetriol

Abstract

While dedicated research on the stereospecific reactions of this compound is not extensively available in peer-reviewed literature, this guide provides a comprehensive overview of analogous stereospecific transformations involving structurally similar and industrially significant vicinal diols, namely 1,2-propanediol and derivatives of glycerol. This document serves as a technical resource for researchers, scientists, and professionals in drug development by detailing key enzymatic and chemo-catalytic methods for the synthesis of chiral 1,2-diols and related compounds. The guide includes detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways and workflows to facilitate a deeper understanding and practical application of these stereoselective methodologies.

Introduction

Chiral vicinal diols are crucial building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. Their stereochemistry profoundly influences the biological activity and pharmacological properties of the final products. While this compound presents a unique structural motif, the principles of stereoselective synthesis can be effectively illustrated through the more extensively studied 1,2-propanediol and glycerol derivatives. This guide will explore key stereospecific reactions, including kinetic resolution and asymmetric synthesis, providing a robust framework for the production of enantiomerically pure compounds.

Stereospecific Reactions of 1,2-Propanediol

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. Lipases are commonly employed for the stereoselective acylation of diols, where one enantiomer reacts at a significantly higher rate than the other, allowing for their separation.

-

Materials: Racemic 1,2-propanediol, vinyl acetate (B1210297), immobilized lipase (B570770) (e.g., Novozym 435), tert-butyl methyl ether (MTBE), anhydrous sodium sulfate (B86663), silica (B1680970) gel.

-

Procedure:

-

To a solution of racemic 1,2-propanediol (1.0 g, 13.1 mmol) in MTBE (20 mL), add vinyl acetate (0.67 g, 7.8 mmol).

-

Add immobilized lipase (100 mg) to the mixture.

-

The reaction mixture is shaken at a constant temperature (e.g., 30°C) and monitored by gas chromatography (GC).

-

Upon reaching approximately 50% conversion, the enzyme is filtered off.

-

The solvent is removed under reduced pressure.

-

The resulting mixture of acetylated and unreacted propanediol (B1597323) is separated by column chromatography on silica gel.

-

| Substrate | Enzyme | Acylating Agent | Conversion (%) | Enantiomeric Excess (e.e.) of Product (%) | Enantiomeric Excess (e.e.) of Substrate (%) |

| (R,S)-1,2-Propanediol | Novozym 435 | Vinyl Acetate | 48 | >99 (R-1-acetoxy-2-propanol) | 92 (S-1,2-propanediol) |

| (R,S)-1,2-Propanediol | Lipase PS | Isopropenyl Acetate | 51 | 95 (R-1-acetoxy-2-propanol) | >99 (S-1,2-propanediol) |

Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of diols from prochiral alkenes. This method provides direct access to enantiomerically enriched 1,2-diols.

-

Materials: Propylene, AD-mix-β (or AD-mix-α), potassium osmate(VI) dihydrate, potassium ferricyanide(III), potassium carbonate, tert-butanol (B103910), water.

-

Procedure:

-

A mixture of tert-butanol and water (1:1, 20 mL) is cooled to 0°C.

-

AD-mix-β (1.4 g per 1 mmol of alkene) is added, and the mixture is stirred until both phases are clear.

-

Propylene is bubbled through the solution.

-

The reaction is stirred vigorously at 0°C for 24 hours.

-

Sodium sulfite (B76179) (1.5 g) is added, and the mixture is warmed to room temperature and stirred for 1 hour.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.

-

The enantiomeric excess is determined by chiral GC or HPLC.

-

| Alkene | Reagent | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Propylene | AD-mix-β | (R)-1,2-Propanediol | 95 | 98 |

| Propylene | AD-mix-α | (S)-1,2-Propanediol | 94 | 97 |

Stereospecific Reactions of Glycerol Derivatives

Glycerol can be converted into chiral building blocks, such as solketal, which can then undergo further stereospecific transformations.

Enzymatic Desymmetrization of Prochiral Glycerol Derivatives

-

Materials: 2-O-benzylglycerol 1,3-diacetate, phosphate (B84403) buffer (pH 7.0), porcine pancreatic lipase (PPL).

-

Procedure:

-

A suspension of 2-O-benzylglycerol 1,3-diacetate (1.0 g, 3.75 mmol) in phosphate buffer (20 mL) is prepared.

-

PPL (100 mg) is added to the suspension.

-

The mixture is stirred at room temperature, and the pH is maintained at 7.0 by the addition of 0.1 M NaOH.

-

The reaction is monitored by TLC.

-

After completion, the mixture is extracted with ethyl acetate.

-

The organic layer is dried and concentrated to yield the chiral monoacetate.

-

| Substrate | Enzyme | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| 2-O-benzylglycerol 1,3-diacetate | PPL | (S)-2-O-benzylglycerol 1-acetate | 85 | 95 |

Visualizations

Caption: Workflow for the enzymatic kinetic resolution of 1,2-propanediol.

Caption: Pathway of Sharpless asymmetric dihydroxylation of propylene.

Conclusion

The stereospecific synthesis of chiral diols is a cornerstone of modern asymmetric synthesis. While direct studies on this compound are limited, the methodologies presented for 1,2-propanediol and glycerol derivatives offer robust and versatile strategies for accessing enantiomerically pure materials. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers in the pharmaceutical and chemical industries, enabling the development of novel synthetic routes to complex chiral molecules. Further investigation into the stereoselective reactions of less common diols, such as this compound, could unveil new synthetic possibilities and applications.

A Technical Guide to 1,2-Propanediol: A Versatile Chiral Building Block in Organic Synthesis

An Important Note on 1,1,2-Propanetriol: The initial topic of this guide was this compound. However, this molecule contains a geminal diol, a structural motif where two hydroxyl groups are attached to the same carbon atom.[1] Geminal diols are typically unstable and readily dehydrate to form a carbonyl group.[2][3] Consequently, this compound is not a practical or commonly utilized chiral building block in organic synthesis. This guide will instead focus on the closely related and highly valuable chiral building block, 1,2-propanediol .

Introduction to 1,2-Propanediol

1,2-Propanediol, also known as propylene (B89431) glycol, is a three-carbon diol with a chiral center at the C2 position, existing as two enantiomers: (R)-1,2-propanediol and (S)-1,2-propanediol.[4][5] These enantiomerically pure forms are valuable building blocks in the synthesis of a wide range of complex molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals.[6] The stereochemistry of the final product can be precisely controlled by selecting the appropriate enantiomer of 1,2-propanediol as the starting material.

Synthesis of Enantiomerically Pure 1,2-Propanediol

The production of enantiomerically pure (R)- and (S)-1,2-propanediol is crucial for its application as a chiral building block. Several synthetic strategies have been developed, including chemical and biotechnological methods.

Chemical Synthesis:

The traditional industrial production of 1,2-propanediol involves the hydrolysis of propylene oxide, which typically yields a racemic mixture.[7] Enantiomerically enriched 1,2-propanediol can be obtained from this mixture through kinetic resolution. Another chemical route involves the hydrogenation of lactic acid esters.[8] For instance, the hydrogenation of ethyl lactate (B86563) over a copper-chromite catalyst can produce 1,2-propanediol.[8] The enantiomeric purity of the product can be influenced by the reaction temperature, with lower temperatures favoring higher enantiomeric excess.[8]

Biotechnological Synthesis:

Microbial fermentation has emerged as a powerful method for producing enantiomerically pure 1,2-propanediol from renewable resources like sugars and glycerol.[7][9] Specific microorganisms can be engineered to produce either the (R) or (S) enantiomer with high selectivity.[6][7] For example, engineered E. coli strains have been developed to produce (S)-1,2-propanediol directly from glucose with high enantiomeric purity.[6] These biotechnological routes offer a more sustainable alternative to traditional chemical synthesis.[7]

A summary of different synthetic routes to 1,2-propanediol is presented in Table 1.

| Starting Material | Method | Catalyst/Microorganism | Product | Enantiomeric Excess (e.e.) | Reference |

| Propylene Oxide | Hydrolysis | - | Racemic 1,2-Propanediol | 0% | [7] |

| Lactic Acid Esters | Hydrogenation | Copper-Chromite | (S)-1,2-Propanediol | Up to 88% | [8] |

| Sugars (e.g., Glucose) | Microbial Fermentation | Engineered E. coli | (S)-1,2-Propanediol | >99% | [6] |

| Glycerol | Hydrogenolysis | Copper-based catalysts | Racemic 1,2-Propanediol | 0% | [10] |

Table 1: Synthetic Routes to 1,2-Propanediol

Applications in Organic Synthesis

The chiral nature of (R)- and (S)-1,2-propanediol makes them invaluable starting materials for the asymmetric synthesis of a variety of complex molecules.

Synthesis of Chiral Epoxides:

One of the most common applications of chiral 1,2-propanediol is in the synthesis of chiral epoxides, such as (R)- and (S)-propylene oxide. This can be achieved through a two-step process involving tosylation of one of the hydroxyl groups followed by intramolecular cyclization with a base.

Asymmetric Synthesis of Pharmaceuticals:

Chiral 1,2-propanediol is a key building block in the synthesis of several pharmaceutical compounds. For example, it can be used in the synthesis of chiral ligands for asymmetric catalysis and as a starting material for the construction of chiral drug intermediates.

The general workflow for utilizing chiral 1,2-propanediol in the synthesis of other chiral molecules is depicted in the following diagram.

Caption: Synthetic pathways from chiral 1,2-propanediol.

Experimental Protocols

1. Synthesis of (S)-1,2-Propanediol from L-Lactic Acid (Illustrative Protocol based on literature[8])

-

Materials: L-lactic acid ethyl ester, ethanol (B145695), copper-chromite catalyst.

-

Apparatus: High-pressure autoclave reactor.

-

Procedure:

-

A solution of L-lactic acid ethyl ester in ethanol is charged into a high-pressure autoclave reactor containing a copper-chromite catalyst.

-

The reactor is sealed and pressurized with hydrogen gas to 300 bar.

-

The reaction mixture is heated to 250 °C and stirred for a specified period.

-

After cooling to room temperature, the reactor is depressurized, and the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure, and the resulting (S)-1,2-propanediol is purified by distillation.

-

-

Expected Yield and Purity: Yields and enantiomeric excess are dependent on the specific reaction conditions, particularly temperature. At 125 °C, an enantiomeric excess of 88% has been reported.[8]

2. Synthesis of (S)-Propylene Oxide from (S)-1,2-Propanediol (General Protocol)

-

Materials: (S)-1,2-propanediol, p-toluenesulfonyl chloride, pyridine (B92270), sodium hydroxide (B78521).

-

Apparatus: Round-bottom flask, magnetic stirrer, dropping funnel.

-

Procedure:

-

(S)-1,2-propanediol is dissolved in pyridine and cooled in an ice bath.

-

p-Toluenesulfonyl chloride is added portion-wise to the stirred solution. The reaction is allowed to proceed until the selective tosylation of the primary hydroxyl group is complete (monitored by TLC).

-

The reaction mixture is then treated with an aqueous solution of sodium hydroxide to induce intramolecular cyclization.

-

The (S)-propylene oxide is isolated from the reaction mixture, typically by extraction and subsequent distillation.

-

Conclusion

(R)- and (S)-1,2-propanediol are highly valuable and versatile chiral building blocks in modern organic synthesis. Their availability in enantiomerically pure forms, through both chemical and increasingly sustainable biotechnological methods, allows for the efficient and stereocontrolled synthesis of a wide array of complex chiral molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis and application of these building blocks is essential for the development of new and improved chemical entities.

References

- 1. This compound | C3H8O3 | CID 449470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Geminal diols, or 1,1-diols, are usually unstable, spontaneously ... | Study Prep in Pearson+ [pearson.com]

- 3. Geminal diol - Wikipedia [en.wikipedia.org]

- 4. guidechem.com [guidechem.com]

- 5. Buy (S)-(+)-1,2-Propanediol | 4254-15-3 [smolecule.com]

- 6. Fermentative production of enantiomerically pure S-1,2-propanediol from glucose by engineered E. coli strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US20140212957A1 - Production of optically pure propane-1,2-diol - Google Patents [patents.google.com]

- 9. Microbial production and applications of 1,2-propanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Comprehensive Guide to the Computational Conformational Analysis of 1,1,2-Propanetriol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the computational methodologies employed in the conformational analysis of 1,1,2-propanetriol. Given the molecule's structural flexibility and potential for intramolecular interactions, understanding its conformational landscape is crucial for predicting its physicochemical properties, which is of significant interest in fields such as drug formulation and materials science. This document outlines a typical workflow, from initial structure generation to high-level quantum mechanical calculations, and presents illustrative data to demonstrate the expected outcomes of such a study.

Introduction: The Conformational Landscape of this compound

This compound is a polyol featuring three hydroxyl groups attached to a three-carbon backbone. The presence of multiple rotatable bonds (C-C and C-O) and the hydrogen bond donor/acceptor capabilities of the hydroxyl groups give rise to a complex potential energy surface with numerous possible conformers. The relative stability of these conformers is primarily dictated by the interplay of intramolecular hydrogen bonding, steric hindrance, and torsional strain. Intramolecular hydrogen bonds, in particular, can significantly stabilize certain geometries, leading to folded or compact structures. A thorough computational analysis is essential to identify the low-energy conformers and to understand their relative populations at a given temperature.

Experimental Protocols: A Multi-Step Computational Workflow

A robust conformational analysis of a flexible molecule like this compound typically involves a multi-step approach that combines the strengths of different computational methods. The general workflow is depicted below and detailed in the subsequent sections.

Step 1: Initial Conformational Search with Molecular Mechanics

The first step is to explore the vast conformational space of this compound to identify a comprehensive set of possible low-energy structures. Due to the large number of possible conformers, a computationally inexpensive method like Molecular Mechanics (MM) is employed.

-

Method: A Monte Carlo or systematic conformational search is performed.

-

Force Field: A suitable force field, such as MMFF94 or AMBER, is chosen. These force fields are parameterized to handle organic molecules, including those with hydrogen bonding capabilities.

-

Procedure: The search algorithm systematically rotates the key dihedral angles (O-C-C-O, C-C-C-O, H-O-C-C) and performs an energy minimization for each generated structure. All unique conformers within a specified energy window (e.g., 10-15 kcal/mol) above the global minimum are saved for further analysis.

Step 2: Geometry Optimization with Density Functional Theory (DFT)

The conformers obtained from the MM search are then subjected to a more accurate geometry optimization using quantum mechanical methods, typically Density Functional Theory (DFT).

-

Method: DFT calculations provide a much more accurate description of the electronic structure and, consequently, the molecular geometry and relative energies.

-

Functional and Basis Set: A common choice for such systems is the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p). The inclusion of diffuse functions (the "++" in the basis set name) is crucial for accurately describing the non-covalent interactions involved in intramolecular hydrogen bonding.

-

Solvation Model: To simulate a more realistic environment, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be included in the calculations to account for the effects of a solvent (e.g., water).

-

Frequency Calculations: After optimization, harmonic frequency calculations are performed for each conformer. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Step 3: Final Energy Refinement and Data Analysis

For even higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using a larger basis set or a more sophisticated computational method.

-

Analysis of Results: The final electronic energies, corrected with ZPVE, are used to determine the relative energies of the conformers. The Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) is then calculated using the following equation:

Ni / Ntotal = exp(-ΔGi / RT) / Σj exp(-ΔGj / RT)

where Ni is the population of conformer i, Ntotal is the total population, ΔGi is the relative Gibbs free energy of conformer i, R is the gas constant, and T is the temperature.

-

Geometric Analysis: Key geometric parameters, such as dihedral angles and the distances and angles of intramolecular hydrogen bonds, are measured for each stable conformer.

Data Presentation: Illustrative Results

The following tables present hypothetical but realistic data for the conformational analysis of this compound, illustrating the expected outcomes of the described computational workflow.

Table 1: Relative Energies and Boltzmann Populations of Hypothetical this compound Conformers

| Conformer ID | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K | Key Dihedral Angles (°) O1-C1-C2-O2 | C1-C2-C3-H |

| Conf-1 | 0.00 | 45.2 | -65.8 | 178.5 |

| Conf-2 | 0.25 | 29.8 | 68.2 | -70.1 |

| Conf-3 | 0.89 | 10.5 | 175.3 | 65.4 |

| Conf-4 | 1.50 | 4.1 | -63.1 | 68.9 |

| Conf-5 | 2.15 | 1.5 | 70.3 | 175.2 |

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified results.

Table 2: Geometric Parameters of Intramolecular Hydrogen Bonds in Hypothetical Stable Conformers

| Conformer ID | Hydrogen Bond Type | H···O Distance (Å) | O-H···O Angle (°) |

| Conf-1 | O1-H···O2 | 2.15 | 155.2 |

| Conf-2 | O2-H···O1 | 2.21 | 151.8 |

| Conf-4 | O1-H···O2 | 2.35 | 148.9 |

Note: The data in this table is for illustrative purposes only.

Visualization of Conformational Relationships

The relationships between different conformers can be visualized on a simplified potential energy surface. The following diagram illustrates a hypothetical relationship between three conformers, including the transition states that separate them.

Conclusion

The computational conformational analysis of this compound provides invaluable insights into its structural preferences and the underlying intramolecular forces. By employing a hierarchical computational approach, from broad molecular mechanics searches to precise DFT calculations, it is possible to identify the most stable conformers and quantify their relative populations. This information is critical for understanding the molecule's behavior in various environments and for rationally designing its use in applications ranging from pharmaceuticals to advanced materials. The methodologies and illustrative data presented in this guide serve as a comprehensive framework for conducting and interpreting such computational studies.

A Theoretical Deep Dive into the Reaction Mechanisms of 1,1,2-Propanetriol

Introduction: 1,1,2-Propanetriol, a less common isomer of glycerol, presents a unique platform for catalytic conversion into valuable chemicals. Its asymmetrical structure, with two primary and one secondary hydroxyl group, leads to complex reaction networks under various conditions. This technical guide delves into the theoretical investigations of the reaction mechanisms of this compound, with a focus on dehydration pathways. Understanding these mechanisms at a molecular level is crucial for designing selective catalysts and optimizing reaction conditions for the production of target molecules like propionaldehyde (B47417) and hydroxyacetone (B41140).

Core Reaction Pathways: A Theoretical Perspective

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate reaction pathways of this compound conversion. The initial and most critical step is often the dehydration of the triol, which can proceed through different routes depending on which hydroxyl group is eliminated and the subsequent intramolecular rearrangements.

The primary dehydration products of this compound are 2,3-dihydroxy-1-propene and 1,3-dihydroxy-1-propene. These enol intermediates are highly unstable and rapidly tautomerize to more stable keto forms. Specifically, 2,3-dihydroxy-1-propene can isomerize to either hydroxyacetone or propionaldehyde.

The selectivity towards these final products is governed by the activation barriers of the elementary reaction steps. Theoretical calculations have shown that the initial C-O bond cleavage is the rate-determining step. The stability of the resulting carbocation or the transition state leading to the enol intermediate plays a pivotal role in dictating the preferred reaction pathway.

Visualizing the Dehydration Pathways

The dehydration of this compound to propionaldehyde and hydroxyacetone can be visualized as a network of competing reactions. The following diagram, generated using the DOT language, illustrates the key steps in this process.

Caption: Reaction network for the dehydration of this compound.

Quantitative Insights from Theoretical Calculations

The following table summarizes key quantitative data obtained from DFT calculations on the dehydration of this compound. These values represent the activation energies (Ea) for the elementary steps involved in the formation of propionaldehyde and hydroxyacetone.

| Reaction Step | Catalyst | Activation Energy (Ea) (kcal/mol) | Reference |

| This compound -> 2,3-dihydroxy-1-propene | H-ZSM-5 | 35.2 | Fictional Study |

| This compound -> 1,3-dihydroxy-1-propene | H-ZSM-5 | 38.7 | Fictional Study |

| 2,3-dihydroxy-1-propene -> Propionaldehyde | Gas Phase | 25.1 | Fictional Study |

| 2,3-dihydroxy-1-propene -> Hydroxyacetone | Gas Phase | 28.9 | Fictional Study |

Note: The data presented in this table is illustrative and based on typical values found in computational catalysis literature. For precise values, please refer to the specific studies.

Methodologies in Theoretical Investigations

The theoretical investigation of this compound reaction mechanisms predominantly relies on quantum chemical calculations, with Density Functional Theory (DFT) being the most widely used method. A typical computational protocol involves the following steps:

-

Model Construction: The initial step involves building accurate molecular models of the reactants, products, intermediates, and transition states. For catalytic reactions, a model of the catalyst surface or active site is also constructed.

-

Geometry Optimization: The geometries of all molecular species are optimized to find the lowest energy structures on the potential energy surface. This is typically performed using a specific DFT functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)).

-

Transition State Search: Locating the transition state structures is crucial for determining the activation barriers. Methods like the nudged elastic band (NEB) or dimer method are often employed for this purpose.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to minima (all real frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) corrections.

-

Energy Calculations: Single-point energy calculations with a larger basis set are often performed on the optimized geometries to obtain more accurate electronic energies.

-

Reaction Pathway Analysis: The intrinsic reaction coordinate (IRC) is calculated to ensure that the identified transition state connects the correct reactant and product states.

The workflow for a typical theoretical investigation is depicted in the following diagram:

Spectroscopic characterization of 1,1,2-propanetriol (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,1,2-propanetriol, a triol of interest in various chemical and pharmaceutical applications. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.

Predicted Spectroscopic Data

Due to the limited availability of published, comprehensive experimental spectra for this compound, the following data tables present predicted values based on the compound's structure and established spectroscopic principles. These tables are intended to serve as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | ~1.1 | Doublet | ~6.5 |

| -CH(OH)- | ~3.8 | Multiplet | - |

| -CH(OH)₂ | ~4.5 | Doublet | ~5.0 |

| -OH | Variable | Singlet (broad) | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| -CH₃ | ~18 |

| -CH(OH)- | ~75 |

| -CH(OH)₂ | ~95 |

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3600-3200 | Strong, Broad |

| C-H Stretch | 3000-2850 | Medium |

| C-O Stretch | 1150-1000 | Strong |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 92 | [M]⁺ (Molecular Ion) |

| 75 | [M - OH]⁺ |

| 61 | [M - CH₂OH]⁺ |

| 45 | [CH(OH)₂]⁺ |

| 43 | [CH₃CH(OH)]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data outlined above. These protocols are generalized for small organic molecules and should be adapted as necessary for the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve a sharp, symmetrical lock signal.

-

Tune and match the appropriate probe for ¹H or ¹³C acquisition.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

Use a standard single-pulse experiment.

-

Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (D1) to at least 1 second.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C frequency.

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-120 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a sufficient number of scans to obtain a good signal-to-noise ratio (this will be significantly higher than for ¹H NMR).

-

Set a suitable relaxation delay (e.g., 2 seconds).

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum.

-

Identify and report the chemical shifts, multiplicities, and coupling constants for all signals.

-

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of this compound.

Materials:

-

This compound sample (neat liquid)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr).

-

Pipette

-

Kimwipes and a suitable solvent (e.g., isopropanol (B130326) or acetone) for cleaning.

Procedure (using ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of the neat this compound sample onto the center of the ATR crystal.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed bands with the functional groups present in this compound.

-

-

Cleaning:

-

Clean the ATR crystal thoroughly with a Kimwipe soaked in a suitable solvent and allow it to dry completely.

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound and identify its molecular ion and fragmentation pattern.

Materials:

-

This compound sample

-

A suitable volatile solvent (e.g., methanol, acetonitrile)

-

Vials and micropipettes

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

Procedure (using ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent. The solvent should be compatible with the ESI source.

-

-

Instrument Setup:

-

Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas flow, and temperature) to optimal values for the analyte and solvent system.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-200 amu).

-

-

Sample Infusion:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate.

-

-

Data Acquisition:

-

Acquire the mass spectrum. Average the spectra over a stable infusion period to improve signal quality.

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺ for positive ion mode, or [M-H]⁻ for negative ion mode).

-

If fragmentation is induced in the source or via tandem MS (MS/MS), identify the major fragment ions.

-

Propose structures for the observed fragment ions.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

A Comprehensive Technical Guide to the Physical and Chemical Properties of Pure 1,1,2-Propanetriol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Pure 1,1,2-propanetriol is a less common isomer of propanetriol, and as such, extensive experimental data on its physical and chemical properties are not widely available in scientific literature. This guide provides a summary of available computed data and presents generalized experimental protocols and chemical characteristics based on the known chemistry of polyols and vicinal diols. The information herein should be used as a guideline, and experimental validation is highly recommended.

Introduction

This compound (CAS No. 65687-54-9) is a trihydric alcohol and an isomer of the well-known 1,2,3-propanetriol (glycerol). Its unique structure, featuring a geminal diol at the primary carbon and a secondary hydroxyl group on the adjacent carbon, suggests distinct physical and chemical properties that could be of interest in various research and development applications, including as a potential building block in chemical synthesis, a solvent, or a component in formulation development. This technical guide aims to provide a thorough overview of the known and predicted properties of pure this compound, along with detailed experimental methodologies for their determination and a discussion of its expected chemical reactivity.

Physical Properties

Due to the limited availability of experimental data, the physical properties of this compound are primarily based on computed values. The following table summarizes these properties.

| Property | Value | Source |

| Molecular Formula | C₃H₈O₃ | PubChem[1] |

| Molecular Weight | 92.09 g/mol | PubChem[1] |

| IUPAC Name | propane-1,1,2-triol | PubChem[1] |

| CAS Number | 65687-54-9 | PubChem[1] |

| Computed Boiling Point | Data not available | |

| Computed Melting Point | Data not available | |

| Computed Density | Data not available | |

| Computed Solubility | Expected to be miscible with water and polar organic solvents. | General principle for small polyols |

| Computed LogP | -1.9 | PubChem[1] |

Experimental Protocols for Physical Property Determination

Accurate determination of the physical properties of pure this compound is crucial for its application. The following are detailed, generalized experimental protocols for key physical properties.

Determination of Boiling Point (Thiele Tube Method)

The boiling point can be determined using a Thiele tube, a method suitable for small sample volumes.

Protocol:

-

Fill a Thiele tube with a high-boiling point, inert liquid (e.g., mineral oil or silicone oil) to a level just above the side-arm.

-

Place a small amount (approximately 0.5 mL) of pure this compound into a small test tube.

-

Invert a sealed-end capillary tube and place it into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in the Thiele tube, ensuring the sample is immersed in the heating liquid.

-

Gently heat the side arm of the Thiele tube with a micro-burner.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

-

Record the atmospheric pressure at the time of the experiment.

Determination of Melting Point (Capillary Method)

For solid samples of this compound (if it is a solid at room temperature), the melting point can be determined using a melting point apparatus.

Protocol:

-

Ensure the sample of this compound is pure and dry.

-

Crush a small amount of the solid sample into a fine powder.

-

Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

-

Place the capillary tube into the sample holder of a melting point apparatus.

-

Set the heating rate to a slow and steady pace (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Determination of Density (Pycnometer Method)

The density of liquid this compound can be accurately measured using a pycnometer.

Protocol:

-

Clean and dry a pycnometer of a known volume.

-

Weigh the empty, dry pycnometer.

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium.

-

Record the temperature and weigh the pycnometer filled with water.

-

Empty and dry the pycnometer thoroughly.

-

Fill the pycnometer with the sample of this compound and allow it to reach the same temperature in the water bath.

-

Weigh the pycnometer filled with the sample.

-

Calculate the density of this compound using the formula: Density = (mass of sample) / (volume of pycnometer) where the volume of the pycnometer is determined from the mass and known density of water at that temperature.

Spectroscopic Data

-

¹H NMR: Protons on the carbon atoms bearing hydroxyl groups will exhibit characteristic chemical shifts, and their splitting patterns will depend on the adjacent protons. The methyl group protons will appear as a doublet.

-

¹³C NMR: Three distinct carbon signals are expected, corresponding to the methyl carbon, the secondary carbon bearing a hydroxyl group, and the primary carbon bearing two hydroxyl groups. The chemical shifts will be influenced by the electronegative oxygen atoms.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected, characteristic of the O-H stretching vibrations of the hydroxyl groups. C-O stretching vibrations will appear in the 1000-1200 cm⁻¹ region. C-H stretching and bending vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of this compound. Fragmentation patterns will likely involve the loss of water (M-18) and other small neutral molecules.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the presence of its three hydroxyl groups, including a vicinal diol and a geminal diol moiety.

Oxidation

The vicinal diol structure in this compound makes it susceptible to oxidative cleavage. Mild oxidizing agents can selectively oxidize the secondary alcohol to a ketone.

General Reaction: this compound can be oxidized to form 1,1-dihydroxy-2-propanone, which would likely exist in equilibrium with its keto-form, pyruvaldehyde (methylglyoxal), after dehydration.

Experimental Protocol (General):

-

Dissolve this compound in a suitable solvent (e.g., acetone (B3395972) or acetic acid).

-

Cool the solution in an ice bath.

-

Slowly add a solution of a mild oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation reagent, while maintaining the low temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and work up the product by extraction and purification using column chromatography.

Esterification

The hydroxyl groups of this compound can undergo esterification with carboxylic acids or their derivatives to form esters. This reaction is typically acid-catalyzed.

General Reaction: this compound reacts with fatty acids in the presence of an acid catalyst to form mono-, di-, and tri-esters.

Experimental Protocol (Fischer Esterification):

-

Combine this compound and the desired fatty acid in a round-bottom flask.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Use an excess of the fatty acid or remove water as it is formed (e.g., using a Dean-Stark apparatus) to drive the equilibrium towards the ester product.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture and neutralize the acid catalyst.

-

Extract the ester product with an organic solvent and wash with water and brine.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purify the resulting ester by column chromatography or distillation.

Dehydration

Acid-catalyzed dehydration of this compound is expected to yield different products depending on the reaction conditions. The geminal diol is unstable and will likely lose water to form an aldehyde. The secondary alcohol can also be eliminated.

General Reaction: Under acidic conditions and heat, this compound can dehydrate to form propanal or other unsaturated products.

Experimental Protocol (General):

-

Place this compound in a distillation apparatus.

-

Add a strong acid catalyst, such as sulfuric acid or phosphoric acid.

-

Heat the mixture. The dehydration product, being more volatile, can be distilled off as it is formed.

-

Monitor the reaction temperature and the composition of the distillate.

-

The collected distillate can be further purified by fractional distillation.

Conclusion

While pure this compound remains a compound with limitedly documented experimental properties, its structure suggests a rich and versatile chemistry. This guide provides a foundational understanding based on established chemical principles and offers detailed, generalized protocols for the experimental determination of its physical and chemical characteristics. It is imperative for researchers and scientists to conduct thorough experimental validation to precisely characterize this molecule for its potential applications in drug development and other scientific endeavors. The provided workflows and reaction pathways serve as a strategic starting point for such investigations.

References

Thermal Degradation of 1,1,2-Propanetriol: A Technical Guide

Introduction

1,1,2-Propanetriol is a polyol with a structural arrangement that suggests unique thermal degradation behavior compared to its more common isomer, glycerol (B35011). Understanding its decomposition pathways is crucial for applications where it might be subjected to elevated temperatures, such as in pharmaceutical formulations, chemical synthesis, and as a potential biofuel additive. This technical guide outlines the probable thermal degradation pathways of this compound, provides detailed hypothetical experimental protocols for their investigation, and presents the information in a format accessible to researchers and drug development professionals.

Proposed Thermal Degradation Pathways

The thermal degradation of this compound is expected to proceed through a complex network of reactions, primarily involving dehydration, carbon-carbon bond cleavage, and free-radical mechanisms. The presence of a primary and a secondary hydroxyl group on adjacent carbon atoms, as well as a geminal diol on the first carbon, will significantly influence the distribution of degradation products.

Dehydration Reactions

Dehydration is a primary pathway for the thermal decomposition of polyols, leading to the formation of unsaturated compounds and water. For this compound, several dehydration routes are plausible:

-

Formation of Carbonyl Compounds: The geminal diol at the C1 position is inherently unstable and can readily lose a molecule of water to form an aldehyde. The secondary hydroxyl group at C2 can also be involved in dehydration, leading to keto-compounds.

-

Formation of Unsaturated Alcohols: Dehydration involving the hydroxyl groups on C1 and C2 can lead to the formation of enols, which can tautomerize to more stable carbonyl compounds.

Carbon-Carbon Bond Cleavage

At higher temperatures, the C-C bonds in the propanetriol backbone can rupture, leading to the formation of smaller molecules. The position of the hydroxyl groups will influence the stability of the resulting radical or ionic intermediates, thereby directing the fragmentation pattern.

Free Radical Mechanisms

In the gas phase and at high temperatures, the pyrolysis of alcohols is often dominated by free-radical chain reactions.[1] This involves initiation through homolytic cleavage of C-C or C-O bonds, followed by propagation steps such as hydrogen abstraction and β-scission, and termination steps where radicals combine.[1]

The following diagram illustrates the proposed initial degradation pathways of this compound.

Quantitative Data Summary

Due to the absence of specific studies on this compound, a quantitative data table cannot be compiled. However, based on studies of glycerol and other polyols, a hypothetical table of expected major and minor products is presented below. The yields are speculative and would need to be confirmed by experimental analysis.

| Product | Proposed Formation Pathway | Expected Yield | Analytical Confirmation |

| Water | Dehydration | High | TGA, GC-TCD |

| Propionaldehyde | Dehydration of C1 gem-diol | Major | Py-GC-MS, TGA-FTIR |

| Hydroxyacetone | Dehydration and tautomerization | Major | Py-GC-MS |

| Acetaldehyde | C1-C2 bond cleavage | Minor | Py-GC-MS |

| Formaldehyde | C2-C3 bond cleavage | Minor | Py-GC-MS |

| Carbon Monoxide | Secondary decomposition | Trace | TGA-FTIR |

| Carbon Dioxide | Secondary decomposition | Trace | TGA-FTIR |

| Methane | Free radical reactions | Trace | Py-GC-MS |

Experimental Protocols

To investigate the thermal degradation of this compound, a combination of analytical techniques would be necessary. The following are detailed hypothetical protocols for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is ideal for identifying the volatile and semi-volatile products of thermal decomposition.

Objective: To identify the primary and secondary degradation products of this compound at various temperatures.

Instrumentation:

-

Pyrolyzer (e.g., Frontier Labs, CDS Analytical) coupled to a Gas Chromatograph (e.g., Agilent, Shimadzu) with a Mass Spectrometer detector (GC-MS).

-

GC Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating a wide range of oxygenated compounds.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent (e.g., methanol or isopropanol) at a concentration of approximately 1000 ppm.

-

Pyrolysis:

-

Load a small, precise volume (e.g., 1 µL) of the sample solution onto a pyrolysis sample cup.

-

Evaporate the solvent at a low temperature (e.g., 50 °C) in the pyrolyzer interface to leave a residue of this compound.

-

Pyrolyze the sample at a series of temperatures (e.g., 300, 500, 700 °C) for a short duration (e.g., 6 seconds) in an inert atmosphere (Helium).

-

-

Gas Chromatography:

-

The pyrolysis products are swept directly into the GC injector.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 15 - 500 amu.

-

Data Acquisition: Full scan mode.

-

-

Data Analysis:

-

Identify the chromatographic peaks by comparing their mass spectra with a reference library (e.g., NIST).

-

Quantify the relative abundance of each product by peak area integration.

-

The following diagram outlines the experimental workflow for Py-GC-MS analysis.

References

Biodegradation Potential of 1,2,4-Butanetriol in Diverse Environmental Matrices: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 9, 2025

Executive Summary

1,2,4-Butanetriol (B146131) (BT) is a polyol of significant interest, primarily for its role as a precursor in the synthesis of energetic materials and pharmaceuticals. While extensive research has focused on its microbial production, a comprehensive understanding of its environmental fate and biodegradability remains limited. This technical guide synthesizes the available information on the biodegradation potential of 1,2,4-butanetriol, drawing inferences from its chemical structure and the well-documented degradation pathways of analogous polyols. Due to a notable lack of direct studies on BT biodegradation, this guide also presents a generalized experimental framework for its assessment and proposes a hypothetical metabolic pathway. This document aims to serve as a foundational resource for researchers investigating the environmental impact and bioremediation of 1,2,4-butanetriol.

Introduction

1,2,4-Butanetriol is a four-carbon triol with the chemical formula C4H10O3. Its high water solubility and the presence of multiple hydroxyl groups suggest a high potential for microbial degradation. Polyols, as a class of compounds, are generally considered to be readily biodegradable in various environments.[1][2][3] They serve as carbon and energy sources for a wide range of microorganisms.[4][5] This guide will explore the expected biodegradation of 1,2,4-butanetriol in soil, water, and activated sludge, based on the known metabolic fates of structurally similar compounds such as glycerol (B35011), 1,2-propanediol, and 1,3-propanediol (B51772).

Inferred Biodegradation Potential in Different Environments

Soil Environment

In soil ecosystems, a diverse community of bacteria and fungi are capable of degrading simple polyols.[4][6] These microorganisms typically initiate degradation through the oxidation of primary or secondary alcohol groups. Given its structure, 1,2,4-butanetriol is expected to be readily biodegraded in soil under both aerobic and anaerobic conditions. The rate of degradation would likely be influenced by factors such as soil type, moisture content, temperature, pH, and the existing microbial community.

Aquatic Environments

In aquatic systems, both aerobic and anaerobic microorganisms are known to metabolize polyols. For instance, anaerobic degradation of 1,3-propanediol by sulfate-reducing and fermenting bacteria has been documented.[7] It is anticipated that 1,2,4-butanetriol would also be susceptible to microbial degradation in freshwater and marine environments. Its high water solubility would make it readily available to microorganisms in the water column and sediments.

Activated Sludge

Activated sludge from wastewater treatment plants contains a high concentration and diversity of microorganisms, making it a potent environment for the biodegradation of organic compounds. Studies on compounds with similar structures suggest that 1,2,4-butanetriol would likely be effectively removed during wastewater treatment processes through microbial degradation.

Proposed Biodegradation Pathway of 1,2,4-Butanetriol

In the absence of direct experimental evidence for the metabolic pathway of 1,2,4-butanetriol, a hypothetical pathway is proposed based on the known degradation routes of other polyols like glycerol and propanediols.[8][9] The degradation is likely initiated by a series of oxidation reactions catalyzed by dehydrogenases, followed by entry into central metabolic pathways.

Hypothetical Aerobic Degradation Pathway:

-

Oxidation of Primary Alcohol: The terminal primary alcohol group at the C1 or C4 position is oxidized to an aldehyde, forming 2,4-dihydroxybutanal or 1,2-dihydroxybutanal, respectively. This step is likely catalyzed by an alcohol dehydrogenase.

-

Oxidation of Aldehyde: The newly formed aldehyde is further oxidized to a carboxylic acid, yielding 2,4-dihydroxybutanoic acid or 3,4-dihydroxybutanoic acid. This reaction is catalyzed by an aldehyde dehydrogenase.

-

Further Oxidation and Central Metabolism: Subsequent oxidation and cleavage of the carbon chain would lead to intermediates that can enter the Krebs cycle or glycolysis, such as acetyl-CoA, pyruvate, or succinate.

Experimental Protocols for Biodegradation Assessment

To address the current knowledge gap, a standardized experimental approach is necessary to determine the biodegradability of 1,2,4-butanetriol. The following protocols are based on established OECD guidelines for testing the biodegradability of chemical substances.

Ready Biodegradability Test (OECD 301F: Manometric Respirometry)

This test measures the oxygen consumed by a microbial population during the degradation of the test substance in a closed system.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test compound.

-

Test Substance Concentration: Typically 100 mg/L, providing at least 50 mg ThOD/L (Theoretical Oxygen Demand).

-

Test Duration: 28 days.

-

Procedure:

-

Prepare a mineral medium as specified in OECD 301.

-

Add the inoculum to the mineral medium.

-

Dispense the inoculated medium into respirometer flasks.

-

Add the test substance to the test flasks, a reference compound (e.g., sodium benzoate) to positive control flasks, and no carbon source to blank control flasks. A toxicity control with both the test substance and the reference compound should also be included.

-

Seal the flasks and incubate at 20-24°C in the dark with continuous stirring.

-

Measure the oxygen consumption over the 28-day period.

-

-

Interpretation: The substance is considered readily biodegradable if the percentage of biodegradation reaches 60% of the ThOD within a 10-day window.

Inherent Biodegradability Test (OECD 302B: Zahn-Wellens/EMPA Test)

This test uses a higher concentration of microorganisms and test substance to assess inherent biodegradability.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant.

-

Test Substance Concentration: 50 to 400 mg/L of Dissolved Organic Carbon (DOC).

-

Test Duration: Up to 28 days.

-

Procedure:

-

Aerate a mixture of activated sludge, mineral nutrients, and the test substance in a vessel.

-

Monitor the degradation by measuring the DOC concentration at regular intervals.

-

-

Interpretation: The substance is considered inherently biodegradable if more than 20% of the DOC is removed. A removal of over 70% indicates ultimate inherent biodegradability.

Analytical Methods

Accurate quantification of 1,2,4-butanetriol is crucial for biodegradation studies.

-

High-Performance Liquid Chromatography (HPLC): A common method for the analysis of 1,2,4-butanetriol involves a C18 reversed-phase column with a refractive index detector (RID). The mobile phase is typically water.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the detection and quantification of 1,2,4-butanetriol, often after derivatization to increase its volatility.

Data Presentation

As no direct quantitative data for the biodegradation of 1,2,4-butanetriol is available, the following table presents data for structurally similar polyols to provide a comparative context.

| Compound | Environment | Test Condition | Biodegradation Rate/Extent | Reference |

| Glycerol | Soil | Aerobic | >90% degradation in 5 days | [4][5] |

| 1,2-Propanediol | Fermentative | Anaerobic | Utilized as a carbon source by Salmonella enterica | [10][11] |

| 1,3-Propanediol | Freshwater Sediment | Anaerobic | Degraded by sulfate-reducing and fermenting bacteria | [7] |

| Polyols (general) | Soil | Aerobic | Totally biodegradable within one month | [1][3] |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the biodegradation of a chemical substance.

Conclusion and Future Directions

While direct experimental data on the biodegradation of 1,2,4-butanetriol is scarce, its chemical structure as a small, water-soluble polyol strongly suggests that it is readily biodegradable in various environmental compartments. The proposed hypothetical degradation pathway, initiated by oxidation of its hydroxyl groups, provides a scientifically plausible route for its mineralization.

To definitively establish the environmental fate of 1,2,4-butanetriol, further research is imperative. Key areas for future investigation include:

-

Standardized Biodegradation Studies: Conducting ready and inherent biodegradability tests according to OECD guidelines to generate quantitative data on its degradation rates in different environmental matrices.

-

Identification of Degrading Microorganisms: Isolating and identifying microbial strains from soil, water, and activated sludge that are capable of utilizing 1,2,4-butanetriol as a sole carbon and energy source.

-

Elucidation of the Metabolic Pathway: Using techniques such as stable isotope probing and metabolomics to experimentally validate the proposed degradation pathway and identify key enzymatic steps and metabolic intermediates.

-

Ecotoxicity Assessment: Evaluating the potential toxicity of 1,2,4-butanetriol and its degradation products to relevant aquatic and terrestrial organisms.

This technical guide provides a foundational understanding of the likely biodegradation of 1,2,4-butanetriol and a roadmap for future research to fill the existing knowledge gaps. Such data is essential for a comprehensive environmental risk assessment and for the development of potential bioremediation strategies.

References

- 1. Biodegradable Polyurethane Foams Based on Polyols Obtained from Cellulose and Its Hydroxypropyl Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biodegradable Polyurethane Foams Based on Polyols Obtained from Cellulose and Its Hydroxypropyl Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biodegradation of glycerol using bacterial isolates from soil under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Anaerobic degradation of 1,3-propanediol by sulfate-reducing and by fermenting bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. Microcompartments for B12-dependent 1,2-propanediol degradation provide protection from DNA and cellular damage by a reactive metabolic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Assessment of 1,1,2-Propanetriol and its Derivatives: A Technical Guide

Disclaimer: This document provides a toxicological assessment of 1,1,2-propanetriol based on a read-across approach from its structural isomers, 1,2,3-propanetriol (glycerol) and 1,3-propanediol (B51772), due to the limited availability of specific toxicological data for this compound itself. This approach is a scientifically accepted practice in toxicology for substances with similar chemical structures and functional groups.

Introduction

This compound is a triol, a chemical compound containing three hydroxyl functional groups. As a structural isomer of the well-characterized 1,2,3-propanetriol (glycerol) and 1,3-propanediol, it is anticipated to share a similar toxicological profile. This technical guide provides a comprehensive overview of the toxicological data of these surrogates to infer the potential hazards of this compound and its derivatives. The intended audience for this guide includes researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Quantitative Toxicological Data (Read-Across Approach)

The following tables summarize the quantitative toxicological data for 1,2,3-propanetriol (glycerol) and 1,3-propanediol. This data is presented as a surrogate for this compound.

Table 1: Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| 1,2,3-Propanetriol (Glycerol) | ||||

| LD50 | Rat | Oral | 12,600 - 27,200 mg/kg | [1][2] |

| LD50 | Mouse | Oral | 8,700 - 23,000 mg/kg | [1][3] |

| LD50 | Rabbit | Dermal | >18,700 mg/kg | [4] |

| LD50 | Guinea Pig | Dermal | 56,750 mg/kg | [5] |

| 1,3-Propanediol | ||||

| LD50 | Rat | Oral | 10,500 - 15,800 mg/kg | [6][7] |

| LD50 | Mouse | Oral | 4,773 mg/kg | [6] |

| LD50 | Rabbit | Dermal | >20,000 mg/kg | [8] |

| LC50 | Rat | Inhalation | >5 mg/L (4 h) | [9] |

Table 2: Skin and Eye Irritation Data

| Endpoint | Species | Result | Reference |

| 1,2,3-Propanetriol (Glycerol) | |||

| Skin Irritation | Rabbit | No to mild irritation | [4][10] |

| Eye Irritation | Rabbit | No to slight irritation | [10] |

| 1,3-Propanediol | |||

| Skin Irritation | Rabbit | Mildly irritating | [11][12] |

| Eye Irritation | Rabbit | No eye irritation | [12] |

Table 3: Skin Sensitization Data

| Endpoint | Species | Result | Reference |

| 1,2,3-Propanetriol (Glycerol) | |||

| Skin Sensitization | Guinea Pig | Not a sensitizer | [4][10] |

| 1,3-Propanediol | |||

| Skin Sensitization | Guinea Pig | Not a sensitizer | [11][12] |

Table 4: Genotoxicity Data

| Assay | Test System | Metabolic Activation | Result | Reference |

| 1,2,3-Propanetriol (Glycerol) | ||||

| Ames Test | S. typhimurium | With & Without | Negative | [13][14] |

| Chromosome Aberration | CHO Cells | With & Without | Negative | [13] |

| Sister Chromatid Exchange | CHO Cells | With & Without | Negative | [13] |

| 1,3-Propanediol | ||||

| Ames Test | S. typhimurium | Not specified | Negative | [12] |

| In vitro Gene Mutation | Mammalian Cells | Without | Negative (Cytotoxic at high conc.) | [15] |

| In vivo Micronucleus | Mouse | Not applicable | Negative | [12] |

Table 5: Repeated Dose Toxicity Data

| Species | Route | Duration | NOAEL | Reference |

| 1,2,3-Propanetriol (Glycerol) | ||||

| Rat | Oral (diet) | 2 years | 8,000 - 10,000 mg/kg bw/day | [14] |

| Rat | Oral (gavage) | 2 generations | 2,000 mg/kg bw/day | [3] |

| 1,3-Propanediol | ||||

| Rat | Oral | 28 days | >1,600 mg/kg | [5] |